molecular formula C14H11N3OS2 B11079593 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone

Cat. No.: B11079593
M. Wt: 301.4 g/mol
InChI Key: DOEYSXSSRCHPNH-UHFFFAOYSA-N
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE is a complex organic compound that features a thiadiazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE typically involves the formation of the thiadiazole ring followed by its attachment to the naphthalene moiety. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with a naphthalene derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential anti-cancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell division processes, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE is unique due to the presence of both a thiadiazole ring and a naphthalene moiety, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H11N3OS2

Molecular Weight

301.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-naphthalen-1-ylethanone

InChI

InChI=1S/C14H11N3OS2/c15-13-16-17-14(20-13)19-8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,15,16)

InChI Key

DOEYSXSSRCHPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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